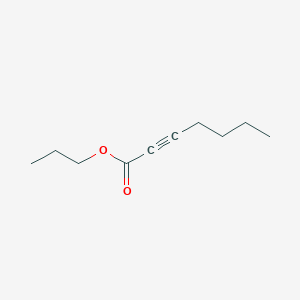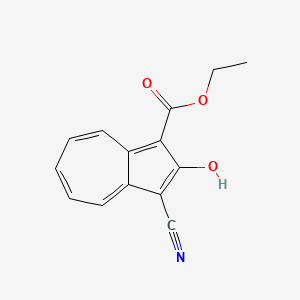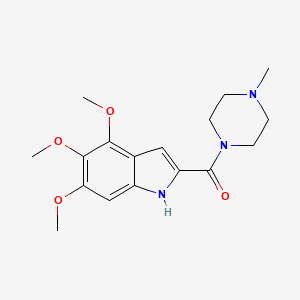
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an indole ring substituted with three methoxy groups, connected via a methanone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The piperazine ring can be prepared by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
The final step involves coupling the indole and piperazine rings through a methanone linkage. This can be achieved by reacting the indole derivative with a suitable acylating agent, such as acetic anhydride, in the presence of a base like pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the indole ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methanone linkage can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methane.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The methoxy groups on the indole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-methylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone
- (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-3-yl)methanone
- (4-ethylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone
Uniqueness
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone is unique due to the specific substitution pattern on the indole ring and the presence of the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
902330-49-8 |
|---|---|
Fórmula molecular |
C17H23N3O4 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H23N3O4/c1-19-5-7-20(8-6-19)17(21)13-9-11-12(18-13)10-14(22-2)16(24-4)15(11)23-3/h9-10,18H,5-8H2,1-4H3 |
Clave InChI |
UBWDOITYXPUDJI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC |
Solubilidad |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
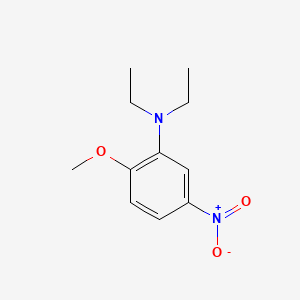
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
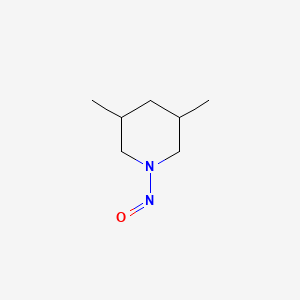
![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)
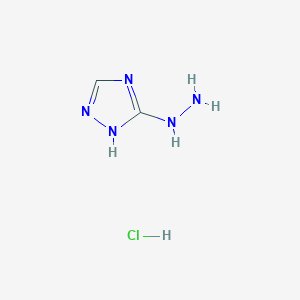



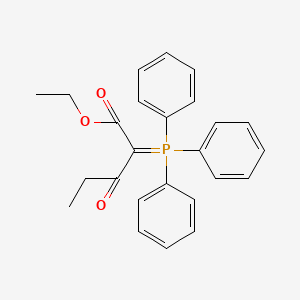

![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
